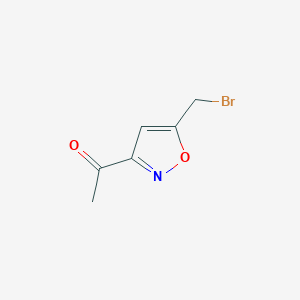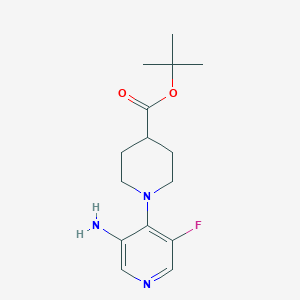
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 1613192-01-0 . It has a molecular weight of 295.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, Kong et al. (2016) synthesized a compound related to this chemical, highlighting its importance as an intermediate in the creation of molecules like crizotinib (Kong et al., 2016).
Structural Analysis
- X-ray diffraction studies have been used to confirm the structure of related compounds, demonstrating their potential in molecular architecture and design. Sanjeevarayappa et al. (2015) conducted such a study, indicating the utility of these compounds in structural chemistry (Sanjeevarayappa et al., 2015).
Synthesis of Antagonists and Inhibitors
- These compounds are instrumental in synthesizing antagonists for various receptors. Jona et al. (2009) utilized a similar compound in the asymmetric synthesis of a nociceptin antagonist, an essential step in developing potential therapeutic agents (Jona et al., 2009).
Applications in Anticancer Research
- Certain derivatives have been recognized as intermediates for small molecule anticancer drugs. Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, emphasizing its role in anticancer drug development (Zhang et al., 2018).
Drug Synthesis Intermediate
- These compounds serve as intermediates in synthesizing various pharmacologically active drugs. Zhang et al. (2009) described a synthesis process where a similar compound was a key intermediate in developing deoxycytidine kinase inhibitors, showcasing its pharmaceutical relevance (Zhang et al., 2009).
Properties
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
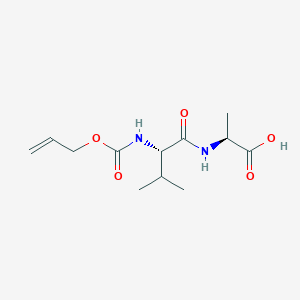
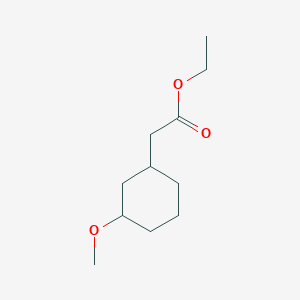

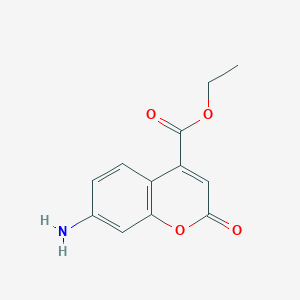
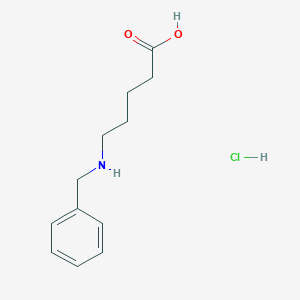
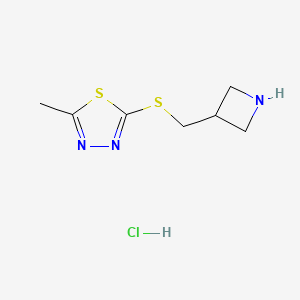

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)

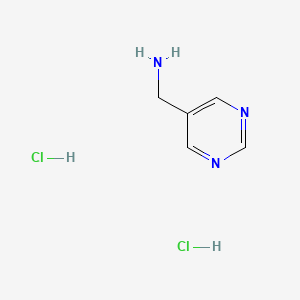
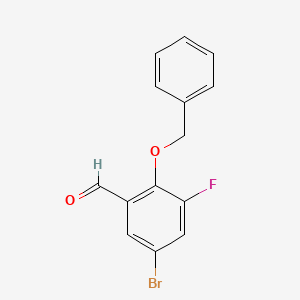
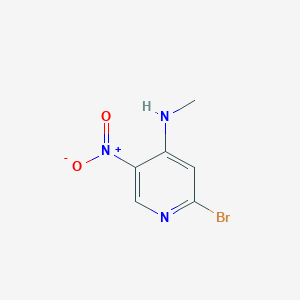
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
